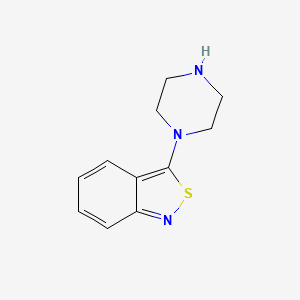
3-(1-Piperazinyl)-2,1-benzisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperazinyl)-2,1-benzisothiazole is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
3-(1-Piperazinyl)-2,1-benzisothiazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been explored for their potential as antipsychotic agents due to their interaction with dopamine and serotonin receptors. For instance, the compound is a precursor in the synthesis of ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. Its mechanism involves blocking dopamine and serotonin receptors, which helps regulate mood and behavior .
Antimicrobial Agents
The compound has demonstrated significant antimicrobial properties, making it valuable in developing treatments for bacterial infections. Studies have shown that derivatives of this compound exhibit activity against various strains, including Bacillus subtilis and Staphylococcus aureus. This suggests its potential role in formulating new antibiotics or enhancing existing ones .
Research in Neuroscience
In neuroscience research, this compound is utilized to study neurotransmitter systems. Its ability to modulate dopamine and serotonin pathways provides insights into the biochemical mechanisms underlying various psychiatric conditions. Researchers have employed it to investigate the effects of neurotransmitter antagonism on mood disorders, contributing to a better understanding of psychiatric drug mechanisms .
Material Science
This compound's unique chemical properties enable its incorporation into polymers and coatings. This application enhances material performance in industrial contexts, such as improving the durability and functionality of coatings used in electronics and other materials .
Agricultural Chemistry
The compound is also explored in agricultural chemistry for its potential use in developing new pesticides. Its efficacy against certain pests can contribute to more effective crop protection strategies, aligning with the need for sustainable agricultural practices .
Antipsychotic Efficacy
A study highlighted the effectiveness of this compound derivatives as antipsychotic agents. The research focused on their binding affinity to dopamine receptors and subsequent behavioral effects in animal models, demonstrating their potential therapeutic benefits.
Antimicrobial Activity
Research has identified specific derivatives that exhibit strong antibacterial activity. For example, one study reported that a derivative showed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Neuroscience Applications
A comprehensive review discussed the role of this compound in modulating neurotransmitter systems. It detailed how alterations in receptor activity could lead to changes in mood and behavior, providing a biochemical basis for its use in treating mood disorders .
Analyse Des Réactions Chimiques
Nucleophilic Substitution with 3-Chloro-1,2-benzisothiazole
The primary synthesis route involves reacting 3-chloro-1,2-benzisothiazole with piperazine under basic conditions. This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the piperazine displaces the chlorine atom.
Reaction Conditions and Optimization
Mechanism :
-
Piperazine acts as a nucleophile, attacking the electron-deficient C3 position of 3-chloro-1,2-benzisothiazole.
-
The reaction is accelerated by polar aprotic solvents (e.g., tert-butanol) and high temperatures.
Isolation :
-
Post-reaction, the product is precipitated as the hydrochloride salt by acidification (pH 3.8) with HCl in isopropanol .
Key Features:
-
Reagents :
-
Bis(2-cyanophenyl) disulfide
-
Piperazine (excess, 5–10 equivalents)
-
DMSO (catalytic) and 2-propanol (solvent)
-
-
Conditions :
-
Temperature: 120–140°C
-
Time: 3–24 hours
-
Yield: 75–80%
-
Mechanism :
-
Disulfide Cleavage : DMSO oxidizes 2-mercaptobenzonitrile (byproduct) back to the disulfide, enabling stoichiometric efficiency.
-
Ring-Opening and Closure :
-
The disulfide reacts with piperazine, forming sulfenamide intermediates.
-
Intramolecular cyclization generates the benzisothiazole core.
-
Advantages :
-
Eliminates hazardous chlorinated intermediates.
Salt Formation and Derivatization
The free base of 3-(1-piperazinyl)-1,2-benzisothiazole is typically isolated as its hydrochloride salt for stability .
Salt Precipitation:
-
Acid : Concentrated HCl (pH 3.8 in isopropanol).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yields (80–85%) | Requires chlorinated precursor |
| Disulfide Route | Atom-economical, scalable | Longer reaction times |
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
3-piperazin-1-yl-2,1-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(15-13-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 |
Clé InChI |
MPXJNSAEPJKLBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C3C=CC=CC3=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















